N-(1-Phenylethyl)guanidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 7586-43-8. It is classified as a guanidine derivative, which is a group of compounds featuring a guanidine functional group. This compound is notable for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biological research.
The compound is synthesized primarily through the reaction of 1-phenylethylamine with cyanamide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthesis method allows for the production of N-(1-Phenylethyl)guanidine hydrochloride in a laboratory setting.
N-(1-Phenylethyl)guanidine hydrochloride belongs to the class of organic compounds known as guanidines. Guanidines are characterized by the presence of a guanidine group, which consists of three nitrogen atoms bonded to carbon. This compound can also be categorized as an amine due to the presence of nitrogen atoms capable of forming bonds with hydrogen.
The primary method for synthesizing N-(1-Phenylethyl)guanidine hydrochloride involves two main steps:
The molecular structure of N-(1-Phenylethyl)guanidine hydrochloride features a central carbon atom bonded to three nitrogen atoms and a phenethyl group. The structure can be represented using its canonical SMILES notation: CC(C1=CC=CC=C1)N=C(N)N.Cl
.
N-(1-Phenylethyl)guanidine hydrochloride can undergo several types of chemical reactions:
Products from these reactions include oxo-guanidine derivatives, amine derivatives, and substituted guanidines depending on the specific reagents and conditions used.
The mechanism of action for N-(1-Phenylethyl)guanidine hydrochloride involves its interaction with various molecular targets:
Relevant data on melting point, boiling point, and other specific properties are not extensively documented but can be inferred based on similar guanidine compounds.
N-(1-Phenylethyl)guanidine hydrochloride has diverse applications across several scientific domains:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1